![molecular formula C10H23Cl2N3O B1424107 N-[3-(Dimethylamino)propyl]-2-pyrrolidinecarboxamide dihydrochloride CAS No. 1236267-70-1](/img/structure/B1424107.png)
N-[3-(Dimethylamino)propyl]-2-pyrrolidinecarboxamide dihydrochloride
Descripción general
Descripción
“N-[3-(Dimethylamino)propyl]-2-pyrrolidinecarboxamide dihydrochloride” is a chemical compound with the molecular formula C10H23Cl2N3O . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “N-[3-(Dimethylamino)propyl]-2-pyrrolidinecarboxamide dihydrochloride” is complex, as it includes a pyrrolidine ring, a carboxamide group, and a dimethylamino propyl group . More detailed structural analysis would require additional data or computational modeling.Chemical Reactions Analysis
The compound has been used in the copolymerization of amine-containing monomers and dodecyl (meth)acrylate in toluene . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Aplicaciones Científicas De Investigación
Polymer Research
- Field : Polymer Research
- Application : This compound is used in the radical copolymerizations with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene .
- Method : The process involves the total initial concentration of monomers which significantly influences the composition and compositional heterogeneity of copolymers .
- Results : The study showed that such processes cannot be adequately described using the comonomer reactivity ratios .
RAFT Polymerization
- Field : Polymer Chemistry
- Application : The compound is used in the reversible addition–fragmentation chain transfer (RAFT) polymerization .
- Method : The polymerization was conducted in a solvent mixture of water (acidic pH) and 2-propanol in the ratio of 2:1 using 4-cyanopentanoic acid dithiobenzoate (CTP) as the chain transfer agent (CTA), and 4,4′-azobis (4-cyanovaleric acid) (ACVA) as the initiator .
- Results : The synthesis in acidic media and purification with precipitation in acetone allowed the good retention of dithioester chain end groups .
CO2 Sensing
- Field : Environmental Science
- Application : This compound is used in the development of CO2 sensors .
- Method : The electrical response of this polymer to CO2 upon long exposure times was measured in both the aqueous and solid phases .
- Results : The resistance first decreased over time, reaching a minimum, followed by a gradual increase with further exposure to CO2 .
Drug Delivery
- Field : Biomedical Engineering
- Application : This compound is used in the synthesis of self-healing pH-responsive hydrogels for drug delivery applications .
- Method : The hydrogels are synthesized using this compound as a cationic monomer .
- Results : The hydrogels have the ability to complex with nucleic acids and facilitate their intracellular delivery .
Amide Bonding
- Field : Biochemistry
- Application : This compound is generally utilized as a carboxyl activating agent for amide bonding with primary amines .
- Method : It reacts with carboxyl groups to form amide bonds, and it can also react with phosphate groups .
- Results : This method has been used in peptide synthesis, crosslinking proteins to nucleic acids, and preparation of immunoconjugates .
Gene Delivery
- Field : Genetic Engineering
- Application : This compound is used as a cationic monomer to develop gene delivery vectors .
- Method : It has the ability to complex with nucleic acids and facilitate their intracellular delivery .
- Results : This method has been used for efficient gene delivery in various biomedical applications .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-(dimethylamino)propyl]pyrrolidine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O.2ClH/c1-13(2)8-4-7-12-10(14)9-5-3-6-11-9;;/h9,11H,3-8H2,1-2H3,(H,12,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAFCCJUOYXBSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1CCCN1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(Dimethylamino)propyl]-2-pyrrolidinecarboxamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1424024.png)
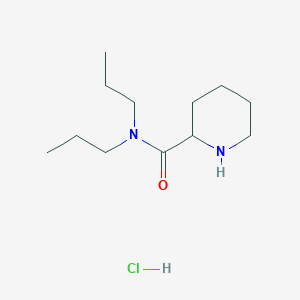
![4-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride](/img/structure/B1424026.png)
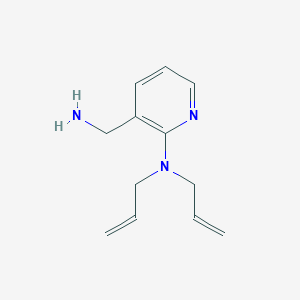

![N-[2-(Dimethylamino)ethyl]-2-(methylamino)-acetamide dihydrochloride](/img/structure/B1424033.png)

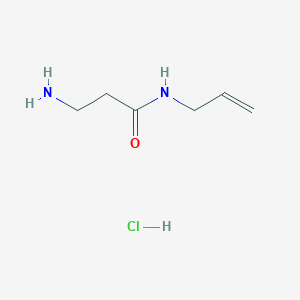
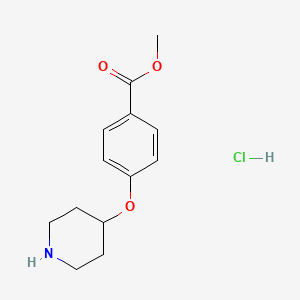
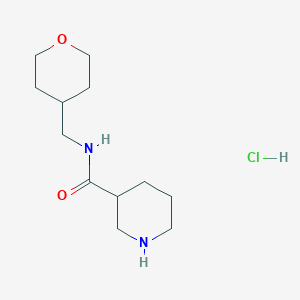
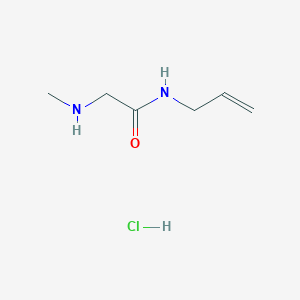
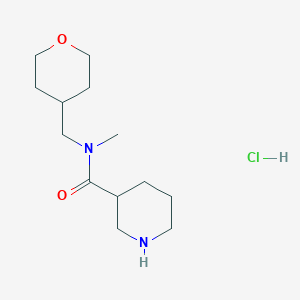
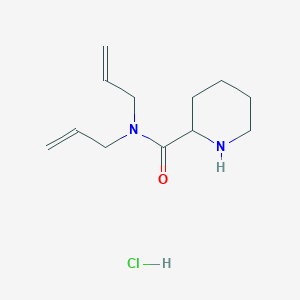
![4-[2-(4-Chloro-2-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1424047.png)